2-({[(4-Propoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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Overview
Description
2-({[(4-PROPOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science
Preparation Methods
The synthesis of thiophene derivatives, including 2-({[(4-PROPOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE, typically involves heterocyclization reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with various substrates under specific reaction conditions. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
2-({[(4-PROPOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications. In medicinal chemistry, thiophene derivatives are explored for their anti-inflammatory, anticancer, and antimicrobial properties . This compound may also be used in material science for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-({[(4-PROPOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and proteins, often inhibiting their activity through the formation of hydrogen bonds and other interactions . This compound may exert its effects by modulating the activity of key enzymes involved in inflammatory and cancer pathways, thereby exhibiting its therapeutic potential.
Comparison with Similar Compounds
Similar compounds to 2-({[(4-PROPOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE include other thiophene derivatives such as suprofen and articaine . These compounds share the thiophene core structure but differ in their substituents and specific applications. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic. The uniqueness of 2-({[(4-PROPOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE lies in its specific substituents, which may confer distinct biological activities and applications.
Properties
Molecular Formula |
C22H27N3O3S2 |
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Molecular Weight |
445.6 g/mol |
IUPAC Name |
2-[(4-propoxybenzoyl)carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C22H27N3O3S2/c1-2-13-28-15-11-9-14(10-12-15)20(27)24-22(29)25-21-18(19(23)26)16-7-5-3-4-6-8-17(16)30-21/h9-12H,2-8,13H2,1H3,(H2,23,26)(H2,24,25,27,29) |
InChI Key |
QEFVPLAINWNSGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCCCC3)C(=O)N |
Origin of Product |
United States |
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